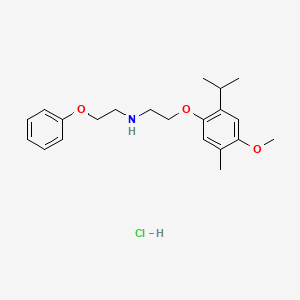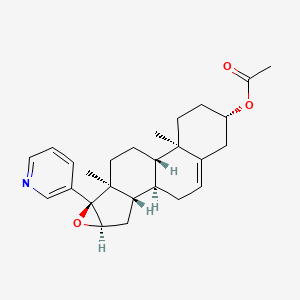
a-Epoxyabiraterone Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
a-Epoxyabiraterone Acetate is a derivative of abiraterone acetate, which is an antiandrogen steroidal drug used primarily in the treatment of metastatic prostate cancer. This compound is characterized by the presence of an epoxide group, which is a three-membered cyclic ether.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of a-Epoxyabiraterone Acetate typically involves the oxidation of abiraterone acetate. One common method involves using hydrogen peroxide and acetic acid as oxidizing agents. The reaction conditions are carefully controlled to ensure the selective formation of the epoxide group without affecting other functional groups in the molecule .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
a-Epoxyabiraterone Acetate can undergo various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized under specific conditions.
Reduction: The epoxide group can be reduced to form diols.
Substitution: The epoxide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and acetic acid are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the epoxide group can yield diols, while nucleophilic substitution can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
a-Epoxyabiraterone Acetate has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of epoxides and their derivatives.
Biology: Investigated for its potential biological activities, including antiandrogenic effects.
Medicine: Explored for its potential therapeutic applications in treating prostate cancer and other androgen-related conditions.
Industry: Used in the development of new pharmaceuticals and chemical intermediates
Mecanismo De Acción
The mechanism of action of a-Epoxyabiraterone Acetate involves its interaction with the enzyme cytochrome P450 17A1 (CYP17A1), which is crucial for androgen biosynthesis. By inhibiting this enzyme, the compound reduces the production of androgens such as testosterone and dihydrotestosterone (DHT). This inhibition can lead to decreased androgen levels, which is beneficial in treating androgen-dependent conditions like prostate cancer .
Comparación Con Compuestos Similares
Similar Compounds
Abiraterone Acetate: The parent compound, used in the treatment of prostate cancer.
β-Epoxyabiraterone Acetate: Another epoxide derivative with similar properties.
17α-Hydroxyprogesterone: A related steroidal compound with different biological activities.
Uniqueness
a-Epoxyabiraterone Acetate is unique due to the presence of the epoxide group, which can significantly alter its chemical reactivity and biological activity compared to its parent compound and other derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
2484719-11-9 |
|---|---|
Fórmula molecular |
C26H33NO3 |
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
[(1R,2S,4R,6R,7S,10S,11R,14S)-7,11-dimethyl-6-pyridin-3-yl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl] acetate |
InChI |
InChI=1S/C26H33NO3/c1-16(28)29-19-8-10-24(2)17(13-19)6-7-20-21(24)9-11-25(3)22(20)14-23-26(25,30-23)18-5-4-12-27-15-18/h4-6,12,15,19-23H,7-11,13-14H2,1-3H3/t19-,20+,21-,22-,23+,24-,25-,26+/m0/s1 |
Clave InChI |
QWQDAOJSWITEOJ-XRAHEMMWSA-N |
SMILES isomérico |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)C[C@@H]5[C@]4(O5)C6=CN=CC=C6)C)C |
SMILES canónico |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC5C4(O5)C6=CN=CC=C6)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


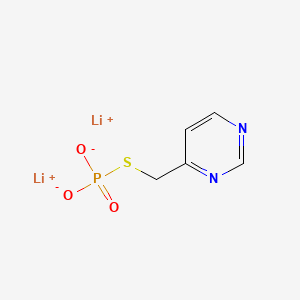
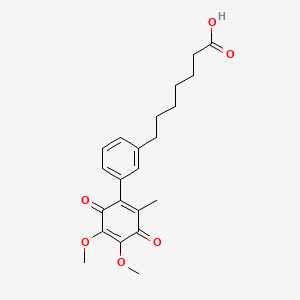
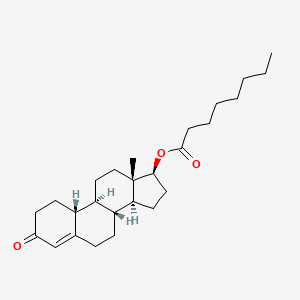
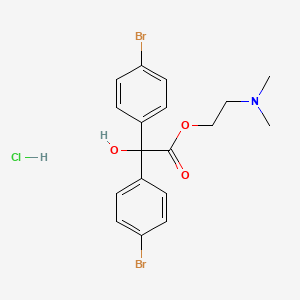
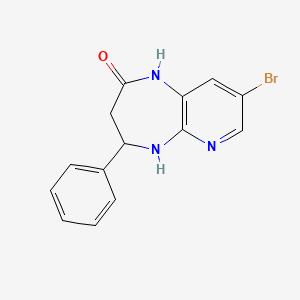
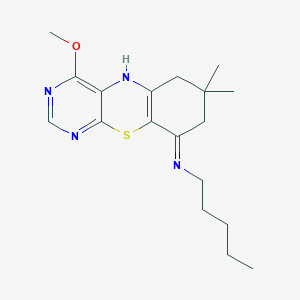

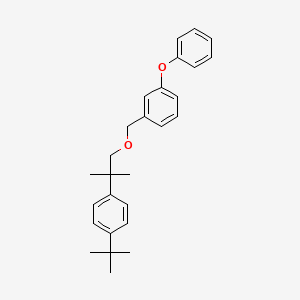
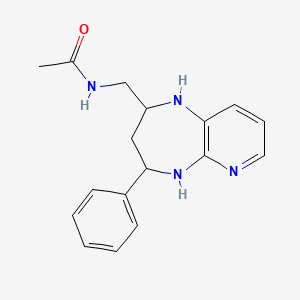

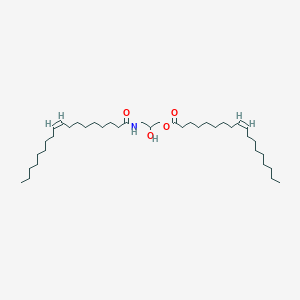

![acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;iridium(3+);trifluoromethanesulfonate](/img/structure/B12768047.png)
